Hsd17B13-IN-12

NAFLD NASH Drug-induced liver injury (DILI)

Hsd17B13-IN-12 (Compound 3) is a potent, dual-substrate HSD17B13 inhibitor (IC50 ≤ 0.1 μM against leukotriene B3 and estradiol), validated for MASH/NAFLD target research. Its unique binding mode ensures reproducible data, making it a superior positive control for HTS assays and a direct enzymatic inhibitor for comparative studies against RNAi modalities like rapirosiran. Select this well-characterized tool compound for reliable liver disease target validation.

Molecular Formula C18H21ClN2O3S
Molecular Weight 380.9 g/mol
Cat. No. B12378030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-12
Molecular FormulaC18H21ClN2O3S
Molecular Weight380.9 g/mol
Structural Identifiers
SMILESCC(C)(C)CCNC(=O)C1=C(C=CS1)NC(=O)C2=CC(=C(C=C2)O)Cl
InChIInChI=1S/C18H21ClN2O3S/c1-18(2,3)7-8-20-17(24)15-13(6-9-25-15)21-16(23)11-4-5-14(22)12(19)10-11/h4-6,9-10,22H,7-8H2,1-3H3,(H,20,24)(H,21,23)
InChIKeyUBEHBBQIKGJUJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hsd17B13-IN-12: A Potent HSD17B13 Inhibitor for Liver Disease Research


Hsd17B13-IN-12 (Compound 3) is a small molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a genetically validated target implicated in the pathogenesis of metabolic dysfunction-associated steatohepatitis (MASH) and other chronic liver diseases . The compound demonstrates potent inhibitory activity with an IC50 value of ≤ 0.1 μM against both leukotriene B3 and estradiol, two known substrates of the HSD17B13 enzyme .

Why a Generic HSD17B13 Inhibitor is Not a Substitute for Hsd17B13-IN-12


In the class of HSD17B13 inhibitors, compounds are not interchangeable due to significant variability in potency, selectivity profiles, and downstream functional effects. While multiple HSD17B13 inhibitors exist, their reported activities range from nanomolar to micromolar potencies [1]. Furthermore, the specific molecular structure of Hsd17B13-IN-12 dictates its unique binding mode, which directly influences its efficacy in specific assays and disease models. Selecting a well-characterized tool compound like Hsd17B13-IN-12, with defined activity against dual substrates, is essential for generating reproducible and interpretable data in liver disease research .

Hsd17B13-IN-12: A Comparative Analysis of Potency and Kinase Selectivity for Procurement Decisions


Comparative Potency: Hsd17B13-IN-12 vs. HSD17B13-IN-48 for Estradiol Inhibition

Both Hsd17B13-IN-12 and HSD17B13-IN-48 are reported HSD17B13 inhibitors. However, Hsd17B13-IN-12 is documented to inhibit the enzyme's activity against two different substrates, leukotriene B3 and estradiol, each with an IC50 of ≤ 0.1 μM . In contrast, HSD17B13-IN-48 is only reported with an IC50 of ≤ 0.1 μM against estradiol . This difference in reported substrate activity may influence experimental outcomes depending on the specific disease model.

NAFLD NASH Drug-induced liver injury (DILI)

Potency Comparison: Hsd17B13-IN-12 vs. Clinical-Stage Inhibitors

Several HSD17B13 inhibitors have been described with varying potencies. For instance, compound 32 (a liver-targeting inhibitor) exhibits an IC50 of 2.5 nM [1], which is significantly more potent than the ≤0.1 μM (100 nM) reported for Hsd17B13-IN-12 . Another comparator, BI-3231, is a known selective HSD17B13 inhibitor, but its reported IC50 is not directly comparable due to different assay conditions [2]. This highlights the importance of using a well-characterized tool compound like Hsd17B13-IN-12 when high potency is not the primary requirement or when a compound with a different profile is needed for target validation.

HSD17B13 MASH Liver disease

In Vitro Efficacy: Hsd17B13-IN-12 Dual Substrate Inhibition vs. RNAi Approaches

The mode of action for Hsd17B13-IN-12 is direct enzymatic inhibition, which is pharmacologically distinct from RNA interference (RNAi) therapeutics like rapirosiran that reduce HSD17B13 mRNA expression [1]. While RNAi approaches achieve profound target knockdown (e.g., 78% mRNA reduction at 6 months [1]), small molecule inhibition by Hsd17B13-IN-12 offers immediate and reversible target modulation. This fundamental difference makes Hsd17B13-IN-12 a critical tool for acute mechanistic studies and for comparing the efficacy of direct enzyme inhibition versus target degradation in cellular models.

MASH NAFLD HSD17B13

Optimal Research Applications for Hsd17B13-IN-12 Based on Evidence Profile


In Vitro Target Validation in MASH/NAFLD Disease Models

Hsd17B13-IN-12 is optimally suited for acute in vitro studies aimed at validating HSD17B13 as a target in MASH and NAFLD. Its reported inhibitory activity against both estradiol and leukotriene B3 (IC50 ≤ 0.1 μM) makes it a versatile tool for dissecting the role of HSD17B13 in different lipid metabolism pathways .

Comparative Pharmacology Studies: Small Molecule vs. RNAi

Researchers can utilize Hsd17B13-IN-12 in head-to-head experiments with RNAi-based modalities (e.g., rapirosiran) to compare the functional and temporal consequences of direct enzymatic inhibition versus target mRNA knockdown. This application leverages the compound's distinct mechanism of action as a direct inhibitor .

Establishing Assay Controls for High-Throughput Screening (HTS)

Given its well-documented IC50 value, Hsd17B13-IN-12 is an ideal positive control for the development and validation of high-throughput screening assays designed to discover novel HSD17B13 inhibitors. Its potency profile provides a reliable benchmark for comparing the activity of new chemical entities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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